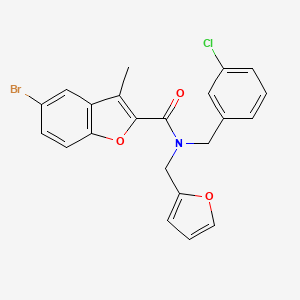![molecular formula C26H24FN3O B11418564 1-(2-ethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418564.png)
1-(2-ethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ETHYLPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a fluorophenylmethyl group, and a benzodiazolyl group attached to a pyrrolidinone core. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(2-ETHYLPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinone ring via cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-(2-ETHYLPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with GABA receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymatic pathways .
Comparison with Similar Compounds
Similar compounds include:
4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: This compound shares structural similarities but differs in its core structure, leading to different chemical and biological properties.
1-[2-(BIS(4-FLUOROPHENYL)METHYL)-4,6-DIMETHYLPHENYLIMINO]-2-ARYLIMINOACENAPHTHYLENE: Another structurally related compound, known for its use in polymerization reactions.
The uniqueness of 1-(2-ETHYLPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H24FN3O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24FN3O/c1-2-19-7-3-5-9-23(19)29-17-20(15-25(29)31)26-28-22-8-4-6-10-24(22)30(26)16-18-11-13-21(27)14-12-18/h3-14,20H,2,15-17H2,1H3 |
InChI Key |
MYPLWYYULIAWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418482.png)
![4-(3-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418486.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418498.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide](/img/structure/B11418505.png)
![7-methyl-1'-(prop-2-en-1-yl)-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418511.png)

![3-hydroxy-3-(3-methoxyphenyl)-7-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418520.png)
![3-Ethyl 7-methyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11418523.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418528.png)
![3-benzyl-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418532.png)
![2-Methoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11418540.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11418546.png)

